molecular formula C6H6BrNO B1282956 (3-Bromopyridin-2-yl)methanol CAS No. 52378-64-0

(3-Bromopyridin-2-yl)methanol

Cat. No. B1282956
CAS RN: 52378-64-0
M. Wt: 188.02 g/mol
InChI Key: FTTLCYCJDYIEFO-UHFFFAOYSA-N
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Description

(3-Bromopyridin-2-yl)methanol is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. The bromine atom on the pyridine ring makes it a reactive site for further chemical transformations, which can be utilized to create a wide range of derivatives with potential applications in medicinal chemistry and as mimics of biological active sites.

Synthesis Analysis

The synthesis of derivatives of (3-Bromopyridin-2-yl)methanol, such as tris(2-pyridyl)methanol derivatives, can be achieved through a one-step reaction from the corresponding 2-bromopyridines. This method provides a straightforward approach to obtain compounds that are of interest for mimicking the metal binding site of enzymes like carbonic anhydrase .

Molecular Structure Analysis

The molecular structure of compounds derived from (3-Bromopyridin-2-yl)methanol can be elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of a related compound, a Schiff base synthesized from 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine, revealed a monoclinic system with nearly coplanar benzene and pyridine rings, which is indicative of the potential planarity in the derivatives of (3-Bromopyridin-2-yl)methanol .

Chemical Reactions Analysis

The reactivity of (3-Bromopyridin-2-yl)methanol allows it to undergo various chemical reactions, including the formation of Schiff bases and the coupling with other nitrogen-containing heterocycles like imidazole. These reactions often result in compounds with interesting binding properties and biological activities, as demonstrated by the synthesis of a bipyridine derivative with imidazole groups, which was prepared by reacting 5,5'-bis(bromomethyl)-2,2'-bipyridine with imidazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of derivatives of (3-Bromopyridin-2-yl)methanol can be characterized by a range of analytical techniques. Elemental analysis, IR spectra, and X-ray crystallography provide insights into the composition, functional groups, and three-dimensional arrangement of atoms within the molecule. For example, the Schiff base compound mentioned earlier has a density of 1.683 g/cm³ and forms a trans configuration around the C=N double bond, which could influence its reactivity and interaction with biological targets . The crystal packing is often stabilized by weak intermolecular hydrogen bonds, as seen in the bipyridine methanol disolvate .

Scientific Research Applications

Mimicking Metal Binding Sites

(3-Bromopyridin-2-yl)methanol has been utilized in the synthesis of novel mono-substituted and symmetrically tri-substituted tris(2-pyridyl)methanols, with applications in mimicking the metal binding site of carbonic anhydrase. These compounds, derived from 2-bromopyridines, are of interest due to their potential in forming metal complexes that can act as carbonic anhydrase mimics (Hannon, Mayers, & Taylor, 1998).

Coordination Compounds in Chemistry

The reaction of Ni(NCS)2 and 3-bromopyridine has led to the formation of various nickel(II)thiocyanate coordination compounds with 3-bromopyridine as a coligand. These compounds exhibit unique structural and magnetic properties, making them significant in the study of coordination chemistry (Krebs, Ceglarska, & Näther, 2021).

Asymmetric Synthesis in Organic Chemistry

In organic chemistry, (3-Bromopyridin-2-yl)methanol is used in the asymmetric synthesis of (1,3‐Butadien‐2‐yl)methanols from aldehydes, demonstrating its utility in the synthesis of compounds with specific structural and stereochemical configurations (Durán-Galván & Connell, 2010).

Hydrogen-Bonded Supramolecular Architectures

The compound has also found applications in the creation of hydrogen-bonded supramolecular architectures, particularly in the context of copper(II) halides. These architectures are crucial for understanding molecular interactions and the formation of complex chemical structures (Suksangpanya et al., 2004).

Synthesis of Substituted Pyridine Derivatives

It plays a role in the synthesis of substituted pyridine derivatives, highlighting its versatility in forming structurally diverse chemical compounds. This aspect is particularly relevant in the development of new materials and pharmaceuticals (Naghiyev et al., 2019).

Methanol Synthesis Catalysis

Furthermore, the compound's derivatives are examined in the context of methanol synthesis catalysis via hydrogenation of carbon oxides, providing insights into alternative approaches for methanol production, a key industrial chemical (Richard & Fan, 2018).

Safety And Hazards

“(3-Bromopyridin-2-yl)methanol” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .

Relevant Papers

There are several peer-reviewed papers related to “(3-Bromopyridin-2-yl)methanol” that provide more detailed information about its properties and uses .

properties

IUPAC Name

(3-bromopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTLCYCJDYIEFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554434
Record name (3-Bromopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromopyridin-2-yl)methanol

CAS RN

52378-64-0
Record name (3-Bromopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution sodium nitrite (2.38 g.) in water (10 ml.) was added dropwise to a stirred mixture of 3-amino-2-hydroxymethylpyridine (4.8 g.) in aqueous hydrobromic acid (48%, 10 ml) and water (5 ml) at 0°-5° C. This solution of the diazonium salt was added to a hot solution of cuprous bromide (2.5 g.) in 60% hydrobromic acid and following cessation of nitrogen evolution the mixture was heated on the steam bath for 0.5 hours, diluted with water and saturated with hydrogen sulphide. Filtration, concentration to low bulk and extraction with chloroform yielded 3-bromo-2-hydroxymethyl-pyridine (4.8 g.). This was dissolved in aqueous hydrobromic acid (48%, 50 ml.), cysteamine hydrochloride (3.22 g.) added and the solution obtained was heated under reflux for 6 hours. Concentration, followed by recrystallisation from aqueous ethanol afforded 2-((2-aminoethyl)-thiomethyl)-thiomethyl)-3-bromopyridine dihydrobromide (6.1 g.), m.p. 252°-254°.
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
2.5 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

3-Bromo-pyridine-2-carboxylic acid methyl ester (12.8 g, 59 2 mmol) is dissolved in methanol (150 mL) and cooled to 0° C. To the mixture is added NaBH4 (11.2 g, 296 mmol) in 1.0 g portions. The mixture is warmed to room temperature and stirred for 3 h. The methanol is removed under reduced pressure, ethyl acetate is added and the solution is washed with saturated, aqueous ammonium chloride and brine. The organic portion is dried over MgSO4, filtered, and concentrated under reduced pressure to yield 6.8 g (62%) of the title compound as a white solid. GCMS m/e 187, 189 [M]−.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
11.2 g
Type
reactant
Reaction Step Two
Yield
62%

Synthesis routes and methods III

Procedure details

Trifluoroacetic anhydride (0.52 mL, 3.6 mmol) was added to a solution of 3-bromo-2-methylpyridine 1-oxide (140 mg, 0.72 mmol) in methylene chloride (2 mL) and the mixture was stirred for 16 hours at room temperature. The reaction mixture was diluted with ethyl acetate (50 mL) and washed with saturated aqueous sodium bicarbonate solution (20 mL). The organic layer was separated, dried over sodium sulfate, filtered, and evaporated in vacuo to afford a residue that was purified by flash chromatography (silica, 4 g, ISCO, 0-75% ethyl acetate in heptane) to afford the title compound as a yellow oil (110 mg, 75%). 1H NMR (400 MHz, DMSO) δ 8.56 (d, J=4.7 Hz, 1H), 8.10 (dd, J=8.0, 1.1 Hz, 1H), 7.32 (dd, J=8.0, 4.7 Hz, 1H), 4.64 (s, 2H); OH peak not observed.
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
75%

Synthesis routes and methods IV

Procedure details

A solution sodium nitrite (2.38 g.) in water (10 ml.) was added dropwise to a stirred mixture of 3-amino-2-hydroxymethylpyridine (4.8 g.) in aqueous hydrobromic acid (48%, 10 ml) and water (5 ml) at 0°-5° C. This solution of the diazonium salt was added to a hot solution o cuprous bromide (2.5 g.) in 60% hydrobromic acid and following cessation of nitrogen evolution the mixture was heated on the steam bath for 0.5 hours, diluted with water and saturated with hydrogen sulphide. Filtration, concentration to low bulk and extraction with chloroform yielded 3-bromo-2-hydroxymethyl-pyridine (4.8 g.). This was dissolved in aqueous hydrobromic acid (48%, 50 ml.), cysteamine hydrochloride (3.22 g.) added and the solution obtained was heated under reflux for 6 hours. Concentration, followed by recrystallisation from aqueous ethanol afforded 2-((2-aminoethyl)-thiomethyl)-thiomethyl)-3-bromopyridine dihydrobromide (6.1 g.), m.p. 252°-254°.
Name
Quantity
0 (± 1) mol
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Reaction Step One
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2.38 g
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4.8 g
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10 mL
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Reaction Step Two
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10 mL
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5 mL
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diazonium salt
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Reaction Step Three
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Name
solution o
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cuprous bromide
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